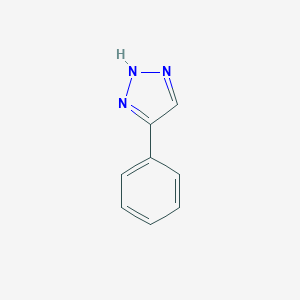

4-Phényl-1H-1,2,3-triazole

Vue d'ensemble

Description

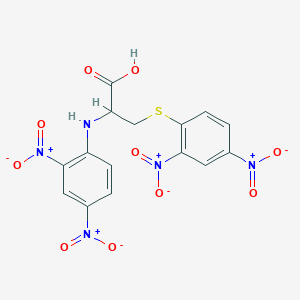

Le 5-phényl-1H-1,2,3-triazole est un composé hétérocyclique azoté appartenant à la classe des 1,2,3-triazoles. Ces composés sont connus pour leur grande stabilité chimique, leur caractère aromatique et leur fort moment dipolaire. Le noyau 1,2,3-triazole est une structure privilégiée en chimie médicinale et a trouvé des applications dans divers domaines tels que la découverte de médicaments, la synthèse organique et la science des matériaux .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

The primary targets of 4-Phenyl-1H-1,2,3-triazole are enzymes such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning.

Mode of Action

4-Phenyl-1H-1,2,3-triazole interacts with its targets by inhibiting both AChE and BuChE activities . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound also undergoes a transformation between the enol and keto forms after excited-state proton transfer .

Biochemical Pathways

The inhibition of AChE and BuChE by 4-Phenyl-1H-1,2,3-triazole affects the cholinergic pathway. This pathway is involved in the transmission of nerve impulses in the nervous system. The increase in acetylcholine concentration can enhance nerve impulse transmission, potentially affecting memory and learning processes .

Pharmacokinetics

Triazole compounds are generally known for their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that 4-Phenyl-1H-1,2,3-triazole may have good bioavailability and stability in the body.

Result of Action

The inhibition of AChE and BuChE by 4-Phenyl-1H-1,2,3-triazole leads to an increase in acetylcholine concentration. This can enhance nerve impulse transmission, potentially improving memory and learning processes . .

Analyse Biochimique

Biochemical Properties

The 4-Phenyl-1H-1,2,3-triazole has been found to interact with a variety of enzymes and proteins . This makes 4-Phenyl-1H-1,2,3-triazole a versatile compound in biochemical reactions .

Cellular Effects

4-Phenyl-1H-1,2,3-triazole has shown to have significant effects on various types of cells. For instance, certain derivatives of 1,2,3-triazoles have demonstrated effective cytotoxic activity against various cancer cell lines . The compound 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole was found to be the most potent antiproliferative agent .

Molecular Mechanism

The molecular mechanism of action of 4-Phenyl-1H-1,2,3-triazole is complex and depends on its interactions with various biomolecules. For example, in some cases, the compound may undergo a transformation between the enol and keto forms after excited-state proton transfer . This transformation is an important part of the photophysical nature of these systems .

Temporal Effects in Laboratory Settings

The effects of 4-Phenyl-1H-1,2,3-triazole can change over time in laboratory settings. For instance, the compound has been used in the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields

Metabolic Pathways

It is known that triazoles can bind with a variety of enzymes and receptors, suggesting that they may be involved in multiple metabolic pathways

Méthodes De Préparation

La synthèse du 5-phényl-1H-1,2,3-triazole peut être réalisée par plusieurs méthodes. L'une des voies de synthèse les plus courantes est la cycloaddition azoture-alcyne catalysée par le cuivre(I) (CuAAC), également connue sous le nom de « chimie click ». Cette réaction implique la cycloaddition d'azoture de phényle avec du phénylacétylène en présence d'un catalyseur de cuivre pour former le cycle triazole . Les conditions réactionnelles comprennent généralement l'utilisation d'un solvant tel que le diméthylsulfoxyde (DMSO) ou l'acétonitrile, et la réaction est réalisée à température ambiante ou à des températures légèrement plus élevées.

Les méthodes de production industrielles des 1,2,3-triazoles impliquent souvent la synthèse en flux continu, ce qui permet la production efficace et évolutive de ces composés. Un protocole pratique de synthèse en flux utilisant du cuivre sur charbon de bois comme catalyseur hétérogène a été mis au point, offrant des rendements élevés et une bonne tolérance aux fonctions .

Analyse Des Réactions Chimiques

Le 5-phényl-1H-1,2,3-triazole subit diverses réactions chimiques, notamment :

Oxydation : Le cycle triazole peut être oxydé en utilisant des agents oxydants forts tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : La réduction du cycle triazole peut être obtenue en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Le cycle triazole peut subir des réactions de substitution nucléophile, où des nucléophiles tels que des amines ou des thiols remplacent un atome d'hydrogène sur le cycle.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane ou l'éthanol, et les réactions sont généralement réalisées sous reflux. Les principaux produits formés à partir de ces réactions comprennent divers triazoles substitués avec différents groupes fonctionnels liés au cycle .

Applications de la recherche scientifique

Le 5-phényl-1H-1,2,3-triazole a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme élément de construction en synthèse organique et comme ligand en chimie de coordination.

Biologie : Le composé a été étudié pour ses propriétés antimicrobiennes, antivirales et anticancéreuses.

Industrie : Le composé est utilisé dans la production de polymères, d'agrochimiques et d'applications en science des matériaux.

Mécanisme d'action

Le mécanisme d'action du 5-phényl-1H-1,2,3-triazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes et des récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Par exemple, il a été démontré qu'il inhibait l'activité de certaines enzymes impliquées dans la synthèse de la paroi cellulaire bactérienne, conduisant à des effets antimicrobiens . De plus, le composé peut induire l'apoptose dans les cellules cancéreuses en activant des voies de signalisation spécifiques .

Comparaison Avec Des Composés Similaires

Le 5-phényl-1H-1,2,3-triazole peut être comparé à d'autres composés similaires, tels que :

1,2,4-Triazole : Un autre type de triazole avec une disposition différente des atomes d'azote dans le cycle.

Benzotriazole : Un dérivé du triazole avec un cycle benzénique fusionné.

Le caractère unique du 5-phényl-1H-1,2,3-triazole réside dans son motif de substitution spécifique et les propriétés chimiques et biologiques qui en résultent. Sa grande stabilité et sa polyvalence en font un composé précieux dans diverses applications scientifiques et industrielles.

Propriétés

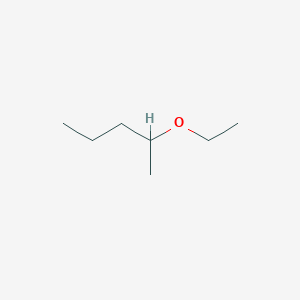

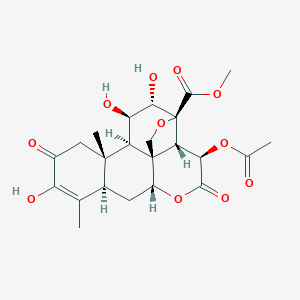

IUPAC Name |

4-phenyl-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEYUHCBBXWTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168459 | |

| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680-44-0 | |

| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1680-44-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-phenyl-1H-1,2,3-triazole?

A1: The molecular formula of 4-phenyl-1H-1,2,3-triazole is C8H7N3, and its molecular weight is 145.16 g/mol. []

Q2: What spectroscopic data is available for 4-phenyl-1H-1,2,3-triazole?

A2: 4-phenyl-1H-1,2,3-triazole and its derivatives have been characterized using various spectroscopic techniques, including:

- NMR Spectroscopy (1H NMR and 13C NMR): Provides information on the number and types of protons and carbon atoms in the molecule, as well as their connectivity and environment. [, , , , , , , ]

- FTIR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , ]

- Mass Spectrometry (MS and HRMS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. [, , , , , ]

- X-ray Diffraction Analysis: Provides detailed information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing. [, , , , , , ]

Q3: How does the structure of 4-phenyl-1H-1,2,3-triazole influence its properties?

A3: The presence of both a phenyl ring and a 1,2,3-triazole ring in its structure grants 4-phenyl-1H-1,2,3-triazole unique properties:

- Aromatic Character: Both rings contribute to the compound's aromatic character, influencing its stability, reactivity, and potential for π-π stacking interactions. [, , ]

- Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, influencing its interactions with other molecules and solvents. [, , , ]

- Coordination Chemistry: The nitrogen atoms in the triazole ring can also act as donors in metal complexes, leading to diverse coordination modes and potential applications in catalysis. [, , , , ]

Q4: How is 4-phenyl-1H-1,2,3-triazole commonly synthesized?

A4: The most common synthesis method for 4-phenyl-1H-1,2,3-triazole and its derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a classic example of "click chemistry". This reaction involves the reaction of phenylacetylene with an organic azide in the presence of a copper(I) catalyst. This method is favored for its high yield, regioselectivity, and mild reaction conditions. [, , , , , , , , ]

Q5: Are there alternative methods for synthesizing 4-phenyl-1H-1,2,3-triazole?

A5: Yes, alternative methods have been explored, including:

- Base-induced synthesis from N-sulfonyl-1,2,3-triazoles: This method offers a different route to N-dialkylaminomethyl-2H-1,2,3-triazoles, including 4-phenyl-1H-1,2,3-triazole derivatives. []

- Condensation reactions with 5-amino-1H-1,2,3-triazoles: This approach has been used to synthesize fused triazole derivatives, expanding the structural diversity accessible from this scaffold. []

Q6: What are the key applications of 4-phenyl-1H-1,2,3-triazole and its derivatives?

A6: This class of compounds has shown promise in various applications, including:

- Corrosion Inhibition: 1-Benzyl-4-phenyl-1H-1,2,3-triazole (BPT) has demonstrated potential as a green corrosion inhibitor for mild steel in acidic environments, especially relevant for protecting steel reinforcement in concrete structures. [, ]

- Catalysis: Palladium complexes incorporating 4-phenyl-1H-1,2,3-triazole-based phosphine ligands have shown excellent catalytic activity in Cu-free Sonogashira alkynylation/cyclization reactions and Mizoroki-Heck coupling reactions. [, ]

- Medicinal Chemistry: 4-Phenyl-1H-1,2,3-triazole derivatives have shown potential as anti-cancer agents, HIV-1 capsid inhibitors, and transcriptional function modulators. [, , , , ]

- Materials Science: The ability of 4-phenyl-1H-1,2,3-triazole to coordinate with metal ions has led to its use in the construction of coordination polymers and metal-organic frameworks (MOFs). [, , , ]

- Optoelectronics: Pyrazole-1,2,3-triazole hybrids incorporating 4-phenyl-1H-1,2,3-triazole have been investigated for their potential applications in optoelectronic devices. []

Q7: How has computational chemistry been applied in research on 4-phenyl-1H-1,2,3-triazole?

A7: Computational methods, particularly Density Functional Theory (DFT), have been extensively used to:

- Predict molecular geometries and electronic structures: These calculations offer insights into the structural features and electronic properties of 4-phenyl-1H-1,2,3-triazole and its complexes. [, , , , ]

- Investigate reaction mechanisms: DFT studies have been used to elucidate the mechanisms of reactions involving 4-phenyl-1H-1,2,3-triazole, such as the CuAAC reaction. []

- Understand structure-activity relationships (SAR): Computational models can predict the impact of structural modifications on the biological activity and properties of 4-phenyl-1H-1,2,3-triazole derivatives. [, , , ]

- Develop QSAR models: These models can be used to predict the properties and activities of new 4-phenyl-1H-1,2,3-triazole derivatives, guiding the design of novel compounds with improved activity and selectivity. []

Q8: How do structural modifications affect the activity of 4-phenyl-1H-1,2,3-triazole derivatives?

A8: SAR studies have shown that even small structural changes can significantly impact the activity of 4-phenyl-1H-1,2,3-triazole derivatives:

- Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups can influence the electronic properties and binding affinities of the compound. [, , , ]

- Modifications at the triazole N1 position: Different substituents at this position can affect the compound's solubility, lipophilicity, and interactions with biological targets. [, , , , , , ]

- Variation in the ancillary ligands: In the context of metal complexes, the choice of ancillary ligands can drastically alter the complex's stability, reactivity, and catalytic properties. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)

![1,3-Bis[(Z)-styryl]benzene](/img/structure/B162261.png)